Cas no 1596609-55-0 (3-(2,2-difluoroethyl)aminobutanamide)

3-(2,2-difluoroethyl)aminobutanamide 化学的及び物理的性質
名前と識別子
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- 3-(2,2-difluoroethyl)aminobutanamide
- 1596609-55-0
- EN300-1179514
- 3-[(2,2-difluoroethyl)amino]butanamide
-
- インチ: 1S/C6H12F2N2O/c1-4(2-6(9)11)10-3-5(7)8/h4-5,10H,2-3H2,1H3,(H2,9,11)
- InChIKey: FNCKAZVFEQWVNU-UHFFFAOYSA-N
- SMILES: FC(CNC(C)CC(N)=O)F
計算された属性
- 精确分子量: 166.09176933g/mol
- 同位素质量: 166.09176933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 130
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- XLogP3: -0.1
3-(2,2-difluoroethyl)aminobutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179514-0.05g |
3-[(2,2-difluoroethyl)amino]butanamide |
1596609-55-0 | 0.05g |
$1632.0 | 2023-06-08 | ||
Enamine | EN300-1179514-0.25g |
3-[(2,2-difluoroethyl)amino]butanamide |
1596609-55-0 | 0.25g |
$1789.0 | 2023-06-08 | ||
Enamine | EN300-1179514-5.0g |
3-[(2,2-difluoroethyl)amino]butanamide |
1596609-55-0 | 5g |
$5635.0 | 2023-06-08 | ||
Enamine | EN300-1179514-500mg |
3-[(2,2-difluoroethyl)amino]butanamide |
1596609-55-0 | 500mg |
$946.0 | 2023-10-03 | ||
Enamine | EN300-1179514-10000mg |
3-[(2,2-difluoroethyl)amino]butanamide |
1596609-55-0 | 10000mg |
$4236.0 | 2023-10-03 | ||
Enamine | EN300-1179514-0.1g |
3-[(2,2-difluoroethyl)amino]butanamide |
1596609-55-0 | 0.1g |
$1711.0 | 2023-06-08 | ||
Enamine | EN300-1179514-1.0g |
3-[(2,2-difluoroethyl)amino]butanamide |
1596609-55-0 | 1g |
$1944.0 | 2023-06-08 | ||
Enamine | EN300-1179514-1000mg |
3-[(2,2-difluoroethyl)amino]butanamide |
1596609-55-0 | 1000mg |
$986.0 | 2023-10-03 | ||
Enamine | EN300-1179514-50mg |
3-[(2,2-difluoroethyl)amino]butanamide |
1596609-55-0 | 50mg |
$827.0 | 2023-10-03 | ||
Enamine | EN300-1179514-250mg |
3-[(2,2-difluoroethyl)amino]butanamide |
1596609-55-0 | 250mg |
$906.0 | 2023-10-03 |
3-(2,2-difluoroethyl)aminobutanamide 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
3-(2,2-difluoroethyl)aminobutanamideに関する追加情報
Comprehensive Overview of 3-(2,2-difluoroethyl)aminobutanamide (CAS No. 1596609-55-0): Properties, Applications, and Research Insights
3-(2,2-difluoroethyl)aminobutanamide (CAS No. 1596609-55-0) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This difluoroethyl-substituted amide derivative exhibits distinct physicochemical properties, including moderate water solubility and stability under physiological conditions, making it a candidate for drug discovery and material science innovations. Researchers are particularly interested in its hydrogen-bonding capacity and fluorine-mediated bioactivity, which align with current trends in fluorinated drug development.
The compound's molecular structure combines a butanamide backbone with a 2,2-difluoroethylamine moiety, creating opportunities for targeted modifications. Recent studies highlight its potential as a building block for protease inhibitors or neuromodulators, coinciding with growing interest in precision medicine and central nervous system (CNS) therapeutics. Analytical techniques like NMR spectroscopy and HPLC-MS confirm its high purity (>98%), addressing the pharmaceutical industry's demand for well-characterized intermediates.
From a synthetic chemistry perspective, 1596609-55-0 demonstrates remarkable versatility. Its amide group participates in condensation reactions, while the difluoroethylamine segment enables selective fluorination strategies—a hot topic in green chemistry circles. The compound's metabolic stability also makes it relevant to discussions about drug half-life optimization, frequently searched by medicinal chemists. Current patent analyses reveal its inclusion in several bioconjugation applications, particularly for antibody-drug conjugates (ADCs)—a rapidly expanding therapeutic category.
Environmental and safety profiles of 3-(2,2-difluoroethyl)aminobutanamide meet standard laboratory handling requirements, with no significant ecotoxicity reported. This aligns with the sustainable chemistry movement and answers common queries about fluorochemical safety. The compound's crystalline form shows excellent shelf stability, addressing formulation challenges often encountered with fluorinated compounds. Thermogravimetric analysis (TGA) data indicates decomposition only above 200°C, supporting its use in high-temperature processes.
Emerging applications leverage the compound's fluorine-specific interactions in PET tracer development and protein surface mapping. These cutting-edge uses respond to trending searches about molecular imaging and structural biology tools. The electronic effects of its fluorine atoms also make it valuable for material science applications, particularly in designing fluoropolymer precursors—a subject of growing industrial interest. Computational studies suggest potential as a hydrogen bond donor/acceptor in supramolecular chemistry, connecting to popular research on molecular recognition systems.
Quality control protocols for CAS 1596609-55-0 emphasize chiral purity assessment, reflecting the pharmaceutical industry's focus on stereoselective synthesis. The compound's logP value (predicted 0.8-1.2) positions it favorably within Lipinski's rule of five parameters, frequently searched by drug developers. Recent publications describe its use in creating bioisosteres for lead optimization—a technique gaining traction in computational drug design forums. These characteristics make it a compelling subject for researchers investigating structure-activity relationships (SAR) in fluorinated compounds.
The commercial availability of 3-(2,2-difluoroethyl)aminobutanamide in gram-to-kilogram quantities meets demand from both academic researchers and industrial R&D teams. Storage recommendations (2-8°C under inert atmosphere) address common compound stability questions. Its scalable synthesis route—often inquired about in process chemistry communities—has been optimized to minimize fluorinated byproducts, aligning with environmental regulations. Current market analysis shows growing procurement by contract research organizations (CROs) specializing in fluorine chemistry services.
Future research directions may explore the compound's role in metabolite synthesis or as a proteolysis-targeting chimera (PROTAC) component—topics trending in degradation therapeutics. Its structural analogs are being screened for kinase inhibition activity, connecting to cancer research hotspots. The 1596609-55-0 scaffold also shows promise for covalent inhibitor development, particularly in cysteine-targeting strategies that dominate current drug discovery literature. These potential applications position this compound as a versatile tool in modern medicinal chemistry workflows.
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